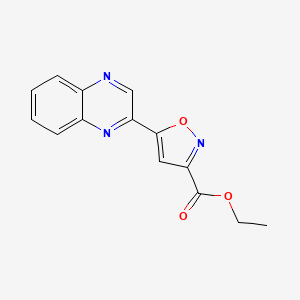
Ethyl 5-(2-Quinoxalinyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32708680” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields. This compound is utilized in research and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD32708680” involves specific synthetic routes that require precise reaction conditions. The synthesis typically includes the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of “MFCD32708680” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves multiple steps, including purification and quality control, to meet industrial standards. The use of advanced technologies and equipment is essential to maintain the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions: “MFCD32708680” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve oxidation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to facilitate reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD32708680” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD32708680” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function, and triggering downstream signaling pathways. This interaction can lead to various biological responses, depending on the context and concentration of the compound.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: “MFCD32708680” is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activities. These differences make it a valuable compound for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
ethyl 5-quinoxalin-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H11N3O3/c1-2-19-14(18)11-7-13(20-17-11)12-8-15-9-5-3-4-6-10(9)16-12/h3-8H,2H2,1H3 |
InChI Key |
AJYCOEGWUXXPRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















